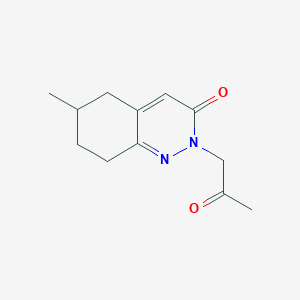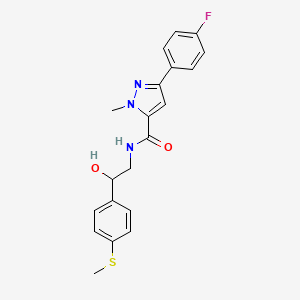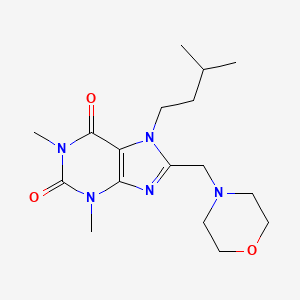
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocycloaddition and Photoisomerization
2H-1-Benzopyran-3-carbonitrile is involved in photocycloaddition reactions with alkenes and alkenynes. These reactions include both intermolecular photocycloadditions and intramolecular photoisomerization of benzopyran carbonitriles. The outcomes of these reactions are diverse, including cyclobuta derivatives and various diastereoisomers (Schwebel & Margaretha, 2000).
Synthesis Under Microwave Irradiation
A series of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile compounds have been synthesized efficiently under microwave irradiation. This process does not require catalysts and is solvent-free, indicating a greener and more efficient method of synthesis (Tu, Gao, Guo, Shi, & Lu, 2002).
Structural Investigation for Biological Activity
Substituted 2H-1-benzopyran-2-ones, closely related to 2H-1-Benzopyran-3-carbonitrile, are considered potential biologically active compounds. Investigations using 2D NMR techniques and computational tools have been conducted to characterize structural parameters of related compounds for potential biological applications (Grdadolnik, Trebe, Kočevar, & Šolmajer, 1997).
Biological Properties and Antimicrobial Effects
Compounds derived from 2H-1-Benzopyran-3-carbonitrile have been explored for their biological properties, including potential antimicrobial effects. Studies have synthesized various derivatives and evaluated their antibacterial effects against selected bacterial strains, revealing promising results in some compounds against pathogens like Staphylococcus epidermidis and Bacillus subtilis (Moshafi, Doostishoar, Jahanian, & Abaszadeh, 2016).
Catalytic Synthesis
The catalytic synthesis of 2H-Chromenes, which are 2H-1-benzopyran derivatives, is significant due to their broad spectrum of biological activities. Various catalytic methodologies have been developed for synthesizing 2H-chromenes, highlighting the structural importance of the benzopyran moiety in medicine and chemical biology (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015).
Properties
IUPAC Name |
2,5-dioxo-7,8-dihydro-6H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-5-6-4-7-8(12)2-1-3-9(7)14-10(6)13/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOPGVASYVXMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)C#N)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid](/img/structure/B2365090.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)
![2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2365092.png)

![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)



![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)
![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)


![9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2365106.png)
